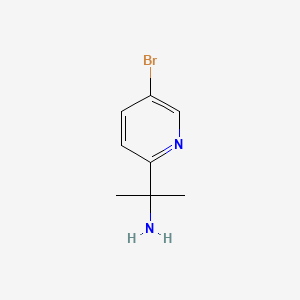

2-(5-Bromopyridin-2-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Bromopyridin-2-yl)propan-2-amine is an organic compound with the molecular formula C8H11BrN2. It is a brominated derivative of pyridine and is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bromine atom attached to the pyridine ring, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Bromopyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in solvents such as ethanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Reduction Products: De-brominated pyridine derivatives.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

Research indicates that compounds like 2-(5-Bromopyridin-2-yl)propan-2-amine may act as modulators of NMDA receptors, which are crucial in various neurological conditions such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder. These receptors are involved in synaptic plasticity and memory function .

Case Study:

A study highlighted the efficacy of similar compounds in modulating NMDA receptor activity, suggesting that this compound could have therapeutic benefits in treating neurodegenerative disorders .

Antimicrobial Activity

Biological Studies:

Preliminary investigations have shown that derivatives of this compound exhibit antimicrobial properties. The presence of the bromine atom enhances its interaction with biological targets, potentially leading to effective antimicrobial agents.

Data Table: Antimicrobial Activity

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| 2-(4-Bromopyridin-2-yl)propan-2-amines | 1.0 | Escherichia coli |

Organic Synthesis

Building Block:

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(5-Bromopyridin-2-yl)propan-2-amines, a comparison with structurally similar compounds is essential.

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 2-(4-Bromopyridin-2-yl)propan-2-amines | Similar structure but different bromination position | Antimicrobial and anticancer research |

| 5-Bromo-pyridin derivatives | Varied electronic properties due to bromination position | Drug development for neurological disorders |

Mecanismo De Acción

The mechanism of action of 2-(5-Bromopyridin-2-yl)propan-2-amine depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-bromopyridine: A closely related compound with similar reactivity but different substitution patterns.

2-(5-Bromopyridin-2-yl)propan-2-ol: An alcohol derivative with different chemical properties and applications.

2-Amino-5-chloropyridine: A chlorinated analogue with distinct reactivity and uses.

Uniqueness

2-(5-Bromopyridin-2-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its bromine atom allows for versatile chemical transformations, making it a useful building block in various chemical and pharmaceutical applications.

Actividad Biológica

2-(5-Bromopyridin-2-yl)propan-2-amine is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. Its molecular formula is C8H11BrN2, with a molecular weight of approximately 215.09 g/mol. The compound features a bromine atom attached to a pyridine ring and possesses a secondary amine functional group, which enhances its reactivity and interaction with biological macromolecules.

The synthesis of this compound typically involves multi-step organic reactions, including the use of 5-bromopicolinonitrile as a precursor. The presence of the bromine atom allows for various substitution reactions, which can lead to the formation of diverse derivatives useful in drug development .

Studies indicate that this compound interacts with several biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The compound's secondary amine group plays a crucial role in its pharmacological profile, allowing it to act as a modulator for various receptors, particularly within the central nervous system (CNS).

Pharmacological Effects

- Neurotransmitter Receptors : Preliminary research suggests that compounds structurally similar to this compound may exhibit agonistic activity at serotonin receptors (5-HT receptors), specifically the 5-HT2A receptor. These interactions are critical for understanding its potential therapeutic applications in treating mood disorders and other psychiatric conditions .

- Antimicrobial Activity : Recent investigations have highlighted the compound's potential antimicrobial properties, particularly against Chlamydia species. In vitro studies have demonstrated that derivatives of this compound can significantly reduce chlamydial inclusion numbers in infected cells, indicating its potential as an antimicrobial agent .

- Antifibrotic Effects : In cellular models, this compound has shown promise as an antifibrotic agent. It was evaluated against immortalized rat hepatic stellate cells (HSC-T6), with results indicating superior activity compared to standard treatments like Pirfenidone.

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Study : A study investigating the binding affinity of similar compounds at serotonin receptors revealed that modifications in the pyridine structure significantly influenced agonist potency. This suggests that further structural optimization of this compound could enhance its efficacy as a CNS-targeted therapeutic agent .

- Antimicrobial Efficacy Assessment : In a comparative analysis against established antibiotics, derivatives of this compound exhibited activity comparable to penicillin against Chlamydia, highlighting its potential as a novel antimicrobial agent .

Propiedades

IUPAC Name |

2-(5-bromopyridin-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDCIPGFVZQLBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.